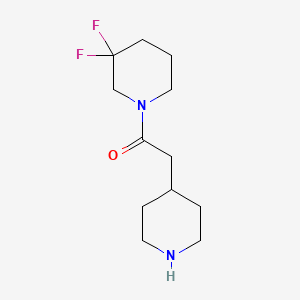

1-(3,3-Difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one

Description

Properties

IUPAC Name |

1-(3,3-difluoropiperidin-1-yl)-2-piperidin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20F2N2O/c13-12(14)4-1-7-16(9-12)11(17)8-10-2-5-15-6-3-10/h10,15H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFAVCOGAYYFMJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC2CCNCC2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,3-Difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one, also known by its chemical structure C12H20F2N2O, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula for this compound is C12H20F2N2O, with a molecular weight of 246.3 g/mol. The compound features two piperidine rings and two fluorine atoms, which may contribute to its biological activity through enhanced binding affinity and selectivity towards biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C12H20F2N2O |

| Molecular Weight | 246.3 g/mol |

| CAS Number | 1894440-94-8 |

| Purity | Typically 95% |

Anticancer Activity

Research indicates that compounds with piperidine structures exhibit notable anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines. A study highlighted the compound's potential in inducing apoptosis in FaDu hypopharyngeal tumor cells, demonstrating better efficacy than the reference drug bleomycin .

The anticancer activity is attributed to the ability of the compound to inhibit key signaling pathways involved in cancer progression. Specifically, it has been suggested that the presence of the piperidine moiety enhances interactions with protein targets involved in cell proliferation and survival. The compound's structure allows for stable hydrophobic interactions with the IKKb catalytic pocket, which is crucial for NF-κB transcription regulation .

Neuroprotective Effects

Additionally, there is evidence supporting the role of piperidine derivatives in neuroprotection. Compounds that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are being explored for their potential in treating Alzheimer's disease. The introduction of piperidine groups has been shown to improve brain exposure and enhance inhibitory effects on these enzymes .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, including MRSA and E. coli, by disrupting bacterial cell wall integrity and interacting with DNA gyrase . This dual-target action suggests a multifaceted mechanism that could be harnessed in developing new antibiotics.

Case Study 1: Anticancer Efficacy

In a recent study involving a series of piperidine derivatives, researchers found that modifications to the piperidine ring significantly affected cytotoxicity levels against cancer cells. The study utilized a three-component reaction approach to synthesize analogs of this compound, leading to compounds with improved efficacy compared to existing treatments .

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of piperidine derivatives in models of Alzheimer's disease. The study reported that certain modifications enhanced AChE inhibition while minimizing side effects associated with BuChE inhibition . This highlights the potential for developing targeted therapies using structural analogs of this compound.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as a NMDA receptor antagonist . NMDA receptors are critical in synaptic plasticity and memory function. Research indicates that derivatives of 3,3-difluoropiperidine can modulate these receptors, offering insights into treating neurodegenerative diseases and cognitive disorders .

Drug Development

The unique structural features of 1-(3,3-Difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one make it a candidate for developing new therapeutic agents. Its ability to interact with various biological targets allows for the exploration of its efficacy in treating conditions such as anxiety and depression .

Histone Methyltransferase Inhibition

Recent studies have highlighted its role in inhibiting histone methyltransferases, which are enzymes involved in epigenetic regulation. This inhibition can lead to significant changes in gene expression profiles, making it a valuable compound in cancer research and treatment strategies targeting epigenetic modifications .

Case Study 1: NMDA Receptor Modulation

A study published in a pharmacology journal demonstrated that derivatives of this compound showed promising results in modulating NR2B subtypes of NMDA receptors. The findings suggest potential applications in developing treatments for Alzheimer's disease and other cognitive impairments .

Case Study 2: Epigenetic Regulation

In another research effort focused on cancer therapy, the compound was evaluated for its effects on histone methyltransferase activity. The results indicated that it could effectively alter the methylation status of specific genes associated with tumor progression, providing a basis for further development as an anti-cancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes structurally related compounds and their key features:

Pharmacokinetic Considerations

- Fluorination (e.g., 3,3-difluoropiperidinyl) likely improves metabolic stability and blood-brain barrier penetration compared to non-fluorinated analogs like 2-(4-bromophenyl)-1-(piperidin-1-yl)ethan-1-one .

- Thioether linkers () may reduce oxidative metabolism, extending half-life .

Preparation Methods

Synthesis of 3,3-Difluoropiperidine

The 3,3-difluoropiperidine moiety is generally synthesized by selective fluorination of piperidine derivatives. Common methods include:

- Electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) targeting the 3-position.

- Use of difluorocarbene precursors under basic conditions to introduce geminal difluoro groups at the 3-position of piperidine.

This intermediate is then isolated and purified for subsequent coupling.

Formation of the Ethanone Linker

The ethanone (acetyl) linker is introduced by acylation of the amine group on the 3,3-difluoropiperidine with a suitable acylating agent, typically a 2-(piperidin-4-yl)acetyl chloride or activated ester.

- The acylation reaction is performed under mild conditions using bases such as triethylamine or DIPEA to scavenge HCl.

- Solvents like dichloromethane or DMF are used to dissolve reactants.

- The reaction temperature is controlled (0 °C to room temperature) to avoid side reactions.

Coupling with Piperidin-4-yl Moiety

The piperidin-4-yl group is introduced either by:

- Using 4-aminopiperidine as the nucleophile in the acylation step.

- Alternatively, the piperidin-4-yl ethanone intermediate is synthesized separately and then coupled with 3,3-difluoropiperidine.

Purification and Characterization

- The crude product is purified by chromatographic methods such as flash column chromatography or preparative HPLC.

- Characterization is performed by NMR spectroscopy (1H, 13C, 19F), mass spectrometry, and elemental analysis to confirm structure and purity.

Research Findings and Yield Data

In related synthetic studies of difluoropiperidine-containing compounds, yields for key steps such as acylation and coupling have ranged from moderate to good (40-70%). For example, similar amide bond formations involving difluorinated piperidine derivatives have been reported to give yields around 60% under optimized conditions.

A typical reaction scheme might be summarized as follows:

| Step | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Piperidine + difluorination agent | Selectfluor, solvent, RT | 50-65 | Formation of 3,3-difluoropiperidine |

| 2 | 3,3-Difluoropiperidine + acyl chloride (2-(piperidin-4-yl)acetyl chloride) | Base (Et3N), DCM, 0 °C to RT | 55-70 | Amide bond formation |

| 3 | Purification | Chromatography | - | Product isolation and purification |

Notes on Synthetic Challenges

- The introduction of difluoro groups requires careful control to avoid over-fluorination or ring degradation.

- Acylation reactions must be controlled to prevent side reactions such as over-acylation or hydrolysis.

- The basicity of piperidine rings can complicate purification due to salt formation; thus, neutralization and careful workup are essential.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.